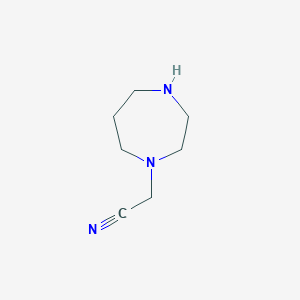

2-(1,4-Diazepan-1-YL)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

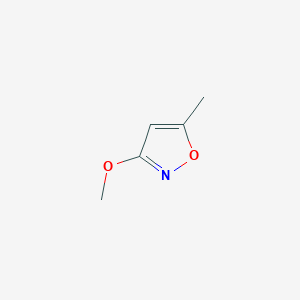

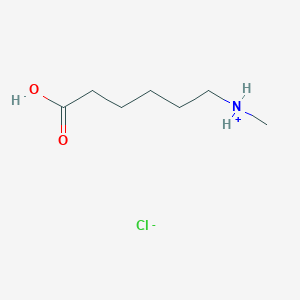

2-(1,4-Diazepan-1-YL)acetonitrile (DZPAN) is a chemical compound that has shown great potential in scientific research due to its unique properties. It is a heterocyclic organic compound with the chemical formula C9H14N2, and it belongs to the class of diazepines. DZPAN has been synthesized through various methods, and its application in scientific research has been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-(1,4-Diazepan-1-YL)acetonitrile involves the reaction of 1,4-Diazepane with acetonitrile in the presence of a suitable catalyst.

Starting Materials

1,4-Diazepane, Acetonitrile

Reaction

Add 1,4-Diazepane to a reaction flask, Add acetonitrile to the reaction flask, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture to room temperature, Filter the reaction mixture to remove any solid impurities, Concentrate the filtrate under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography

Mechanism Of Action

The exact mechanism of action of 2-(1,4-Diazepan-1-YL)acetonitrile is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. 2-(1,4-Diazepan-1-YL)acetonitrile is believed to enhance the activity of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. This results in the calming effects of 2-(1,4-Diazepan-1-YL)acetonitrile on the central nervous system.

Biochemical And Physiological Effects

2-(1,4-Diazepan-1-YL)acetonitrile has been shown to have various biochemical and physiological effects. It has been found to increase the threshold for seizures and reduce the severity of convulsions in animal models. 2-(1,4-Diazepan-1-YL)acetonitrile has also been shown to have anxiolytic and sedative effects, which can be attributed to its ability to enhance GABA activity. Additionally, 2-(1,4-Diazepan-1-YL)acetonitrile has been found to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

2-(1,4-Diazepan-1-YL)acetonitrile has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, 2-(1,4-Diazepan-1-YL)acetonitrile has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration of the appropriate dose and administration route is necessary to ensure the safety of lab animals.

Future Directions

For 2-(1,4-Diazepan-1-YL)acetonitrile research include the development of new drugs, investigation of its underlying mechanisms of action, and optimization of its synthesis method.

Scientific Research Applications

2-(1,4-Diazepan-1-YL)acetonitrile has been widely used in scientific research due to its unique properties. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. 2-(1,4-Diazepan-1-YL)acetonitrile has also been shown to have potential as a therapeutic agent for various neurological disorders, such as epilepsy, anxiety, and insomnia. Additionally, 2-(1,4-Diazepan-1-YL)acetonitrile has been used in the development of new drugs and as a tool for studying the central nervous system.

properties

IUPAC Name |

2-(1,4-diazepan-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHCKBDRXYCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazepan-1-YL)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)